molecular formula C8H10O2 B126064 (R)-(-)-1-Phenyl-1,2-ethanediol CAS No. 16355-00-3

(R)-(-)-1-Phenyl-1,2-ethanediol

Cat. No. B126064
CAS RN: 16355-00-3
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-1-Phenyl-1,2-ethanediol is an important chiral synthon used in the synthesis of β-adrenergic blocking agents. It is a valuable building block in the pharmaceutical and fine chemical industries due to its enantiomeric purity and its role in the production of various chiral compounds .

Synthesis Analysis

The synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol has been achieved through biocatalytic methods, utilizing recombinant microorganisms and enzymes. One approach involves the use of a recombinant Escherichia coli strain coexpressing (2R,3R)-butanediol dehydrogenase (KgBDH) and glucose dehydrogenase (GHD), which was immobilized to enhance catalytic activity and stability. This method produced high yields and enantiomeric excess of the product . Another study reported the use of a carbonyl reductase from Candida parapsilosis, which showed unusual stereoselectivity for the (R)-specific reduction of 2-hydroxyacetophenone . Additionally, a novel dual-cosubstrate-coupled system was developed to improve the biosynthesis efficiency of (R)-(-)-1-Phenyl-1,2-ethanediol by using isopropanol and glycerol for NADH recycling .

Molecular Structure Analysis

The molecular structure of (R)-(-)-1-Phenyl-1,2-ethanediol has been characterized through various analytical techniques. Crystallization and preliminary X-ray diffraction analysis of the (R)-carbonyl reductase from Candida parapsilosis, which catalyzes the production of (R)-(-)-1-Phenyl-1,2-ethanediol, provided insights into the enzyme's catalytic mechanism and its interaction with coenzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol typically involve the reduction of 2-hydroxyacetophenone. This reduction can be enantioselective, producing either the (R)- or (S)-enantiomer depending on the enzyme or microorganism used. The (R)-specific carbonyl reductase from Candida parapsilosis has been shown to catalyze this reaction with high selectivity and yield . Additionally, the enzyme's activity can be influenced by factors such as pH, temperature, and the presence of metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-1-Phenyl-1,2-ethanediol, such as solubility, melting point, and optical rotation, are crucial for its application in the synthesis of pharmaceuticals. The enzyme-mediated reactions that produce (R)-(-)-1-Phenyl-1,2-ethanediol often occur under mild conditions, which helps maintain the integrity of the chiral center and the enantiomeric purity of the product. The stability of the enzymes used in these reactions is also an important factor, as it affects the efficiency and yield of the synthesis process .

Scientific Research Applications

Asymmetric Conversion in Organic Synthesis

(R)-1-phenyl-1,2-ethanediol is a chiral alcohol with significant value in organic synthesis. Nie Yao (2003) described its production from racemates via asymmetric conversion using Candida parapsilosis SYB-1, achieving high optical purity and yield (Nie Yao, 2003).

Biocatalysis for Pharmaceutical Synthesis

Peng et al. (2020) demonstrated the use of (R)-1-phenyl-1,2-ethanediol in the synthesis of β-adrenergic blocking agents. They utilized a recombinant Escherichia coli strain with high enantioselectivity, showcasing its potential in pharmaceutical applications (Peng et al., 2020).

Bioreduction Methods in Chemical Industries

Cui et al. (2017) highlighted the role of (R)-1-phenyl-1,2-ethanediol as a crucial chiral building block in the fine chemical and pharmaceutical industries. They explored efficient bioreduction methods to access this compound (Cui et al., 2017).

Chemoenzymatic Synthesis Approaches

The work of Bencze et al. (2011) involved chemoenzymatic synthesis of aryl-1,2-ethanediols, including (R)- and (S)-1-phenyl-1,2-ethanediols, using a combination of chemical and enzymatic reactions. This method yielded high enantiomeric purity, essential for various chemical applications (Bencze et al., 2011).

Crystal Structure Analysis

Bikas et al. (2019) synthesized 1-phenyl-1,2-ethanediol and characterized its crystal structure. Understanding its molecular interactions can be beneficial in designing materials and pharmaceuticals (Bikas et al., 2019).

Enhancing Biocatalytic Efficiency

Peng et al. (2020) investigated the use of deep eutectic solvents to improve the biocatalytic reduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol, demonstrating a significant enhancement in catalytic efficiency (Peng et al., 2020).

Enzyme-Coupled Systems in Chiral Alcohol Synthesis

Zhang et al. (2009) developed an enzyme-coupled system for the one-step preparation of (S)-1-phenyl-1,2-ethanediol, which involved recombinant E. coli strains. This method has potential applications in the preparation of chiral alcohols (Zhang et al., 2009).

Discovery in Natural Sources

Zhao et al. (2013) isolated new phenyl-ethanediols from the mushroom Fomes fomentarius, including variants of 1-phenyl-1,2-ethanediol. These compounds exhibited antimicrobial activity, suggesting their potential in medicinal research (Zhao et al., 2013).

properties

IUPAC Name

(1R)-1-phenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Phenyl-1,2-ethanediol

CAS RN

16355-00-3
Record name Styrene glycol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-(-)-1-Phenylethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STYRENE GLYCOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-Phenyl-1,2-ethanediol
Reactant of Route 2
(R)-(-)-1-Phenyl-1,2-ethanediol
Reactant of Route 3
Reactant of Route 3
(R)-(-)-1-Phenyl-1,2-ethanediol
Reactant of Route 4
Reactant of Route 4
(R)-(-)-1-Phenyl-1,2-ethanediol
Reactant of Route 5
(R)-(-)-1-Phenyl-1,2-ethanediol
Reactant of Route 6
(R)-(-)-1-Phenyl-1,2-ethanediol

Q & A

Q1: What are the main methods for producing (R)-1-phenylethane-1,2-diol?

A1: Several methods exist for producing (R)-1-phenylethane-1,2-diol:

  • Enzymatic hydrolysis of styrene oxide: This method employs epoxide hydrolases (EHs), like those from mung bean [, ] or the evolved EchA-I219F from Agrobacterium radiobacter AD1 [], to enantioselectively hydrolyze racemic styrene oxide. This yields (R)-1-phenylethane-1,2-diol with high enantiomeric excess.
  • Asymmetric reduction of 2-hydroxyacetophenone: This method utilizes (R)-specific carbonyl reductases, such as those from Candida parapsilosis [, , , , ], to reduce 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with high enantioselectivity.
  • Asymmetric dihydroxylation of styrene: This chemical method uses a chiral catalyst system like DHQD PHAL OPEG OMe/OsO4 with K3Fe(CN)6 as a cooxidant to convert styrene to (R)-1-phenylethane-1,2-diol [].

Q2: How can the efficiency of (R)-1-phenylethane-1,2-diol production be improved?

A2: Several strategies enhance the efficiency of (R)-1-phenylethane-1,2-diol production:

  • Enzyme Engineering: Directed evolution can create mutant enzymes with enhanced activity and enantioselectivity, such as the AldO(MVIK) mutant for improved (R)-1-phenylethane-1,2-diol production [].
  • Cofactor Regeneration: Coupling (R)-specific carbonyl reductases with formate dehydrogenase or glucose dehydrogenase enables efficient NADH regeneration, significantly improving (R)-1-phenylethane-1,2-diol yield [, , , ].
  • Immobilization: Immobilizing recombinant Escherichia coli cells co-expressing enzymes like KgBDH and glucose dehydrogenase can enhance stability, reusability, and product yield [].
  • Biphasic Systems: Utilizing organic solvent/buffer biphasic systems, including those with ionic liquids like [C4MIM][PF6], improves substrate solubility, reduces non-enzymatic hydrolysis, and enhances enzyme stability [, ].

Q3: Can (R)-1-phenylethane-1,2-diol be synthesized from renewable resources?

A3: Yes, a six-enzyme cascade incorporating L-phenylalanine biosynthesis pathways with engineered AldO allows (R)-1-phenylethane-1,2-diol synthesis from glycerol or glucose [].

Q4: What are the advantages of using biocatalytic methods for (R)-1-phenylethane-1,2-diol production?

A4: Biocatalytic methods offer several advantages:

    Q5: What is the molecular formula and weight of (R)-1-phenylethane-1,2-diol?

    A5: (R)-1-phenylethane-1,2-diol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

    Q6: What spectroscopic data are available for (R)-1-phenylethane-1,2-diol?

    A6: (R)-1-phenylethane-1,2-diol can be characterized using techniques like 1H NMR and optical rotation []. These methods confirm the structure and determine the enantiomeric excess of the synthesized product.

    Q7: What are the primary applications of (R)-1-phenylethane-1,2-diol?

    A7: (R)-1-phenylethane-1,2-diol is a crucial chiral building block for pharmaceuticals and fine chemicals. For example, it's used in synthesizing β-adrenergic blocking agents like (S)-γ-[(4-trifluoromethyl)phenoxy]benzenepropanamine maleate (a metabolite of fluoxetine hydrochloride) [] and the overactive bladder drug mirabegron [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.